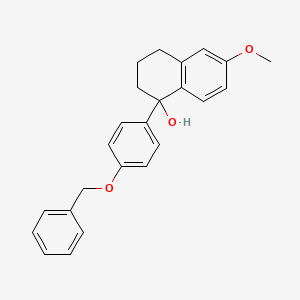
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol, also known as DPC or SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by researchers at Schering-Plough Corporation. Since then, DPC has been widely used in scientific research to understand the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol acts as a selective antagonist of dopamine D1 receptors, which are found primarily in the brain. By blocking the activity of these receptors, (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognitive function.
Biochemical and Physiological Effects
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channels. In addition, (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol in lab experiments is its selectivity for dopamine D1 receptors, which allows researchers to specifically target this receptor subtype. However, one limitation of using (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol is that it can have off-target effects on other neurotransmitter systems, such as the serotonin system.
Future Directions
There are many potential future directions for research involving (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol. One area of interest is the role of dopamine in the development of addiction and substance abuse disorders. Another area of interest is the use of (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol as a tool to investigate the role of dopamine in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and depression. Finally, there is potential for the development of new drugs based on the structure of (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol that could have improved therapeutic efficacy and reduced side effects.
Synthesis Methods
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol can be synthesized through a multi-step process that involves the reaction of 2-amino-1-cyclopentanone with benzaldehyde followed by reduction and purification steps. The yield of this process is typically high, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been used to investigate the mechanisms of action of drugs that affect dopamine receptors, such as antipsychotics and antidepressants. (1R,2R)-2-(diphenylmethyleneamino)cyclopentanol has also been used to study the role of dopamine in addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
(1R,2R)-2-(benzhydrylideneamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-13-7-12-16(17)19-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17,20H,7,12-13H2/t16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGXDYYJCNSBU-IAGOWNOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(diphenylmethyleneamino)cyclopentanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



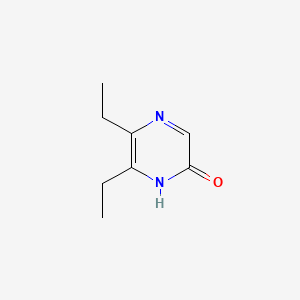
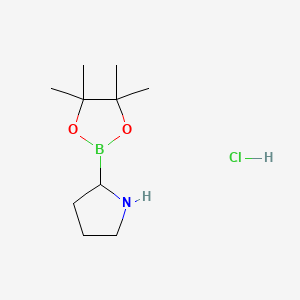


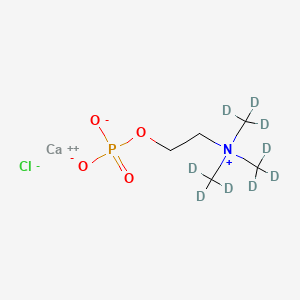
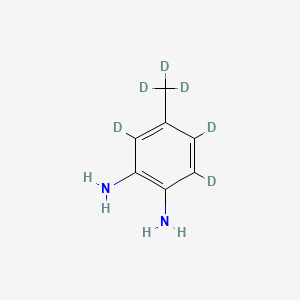

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

